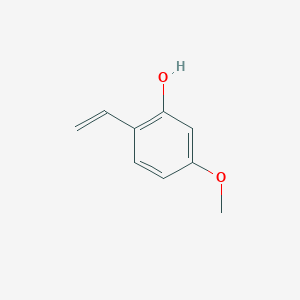
Phenol, 2-ethenyl-5-methoxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-ethenyl-5-methoxy-(9CI) is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . . This compound is characterized by the presence of a phenol group substituted with an ethenyl group at the second position and a methoxy group at the fifth position.
Vorbereitungsmethoden
The synthesis of Phenol, 2-ethenyl-5-methoxy-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of guaiacol (2-methoxyphenol) with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Phenol, 2-ethenyl-5-methoxy-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions. For example, nitration using nitric acid can introduce a nitro group into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-ethenyl-5-methoxy-(9CI) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial agent due to its phenolic structure.
Wirkmechanismus
The mechanism of action of Phenol, 2-ethenyl-5-methoxy-(9CI) involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethenyl group can undergo electrophilic addition reactions, which may modify biological molecules and affect their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-ethenyl-5-methoxy-(9CI) can be compared with other similar compounds, such as:
Guaiacol (2-methoxyphenol): Lacks the ethenyl group, making it less reactive in certain addition reactions.
Eugenol (2-methoxy-4-(2-propenyl)phenol): Contains a propenyl group instead of an ethenyl group, which affects its reactivity and applications.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains an aldehyde group, giving it different chemical properties and uses.
Phenol, 2-ethenyl-5-methoxy-(9CI) stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
522592-59-2 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-ethenyl-5-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
VGADNHRPSLPIFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


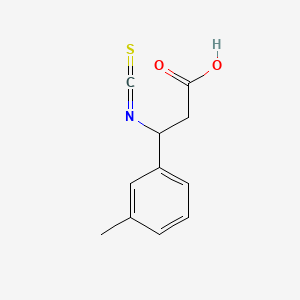
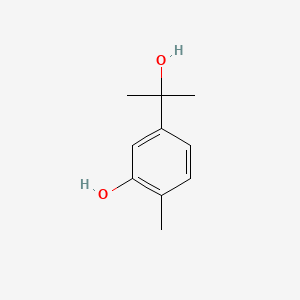

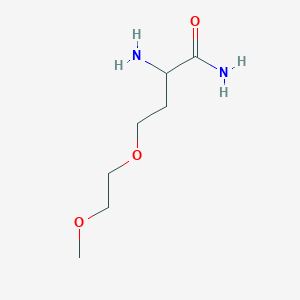
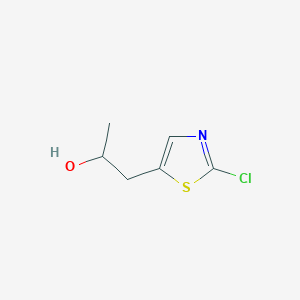
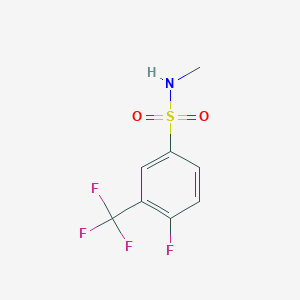
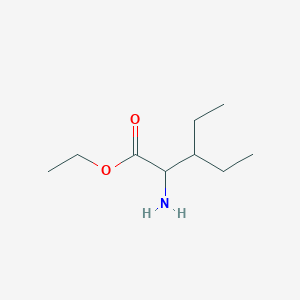

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)

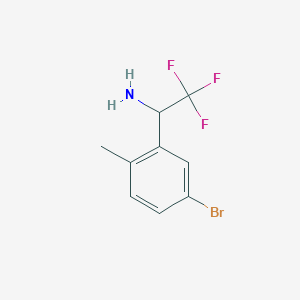
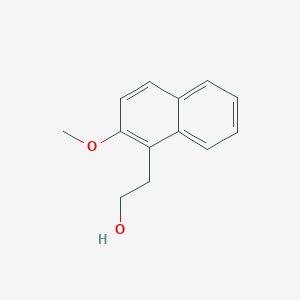
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
